
1-Heptadecyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Heptadecyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole and its derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The long alkyl chain in this compound imparts unique properties, making it a compound of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Heptadecyl-1H-imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the condensation of aldehydes with primary amines and ammonium acetate under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Heptadecyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted products.
Substitution: The long alkyl chain allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1-Heptadecyl-1H-imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Heptadecyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. The long alkyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and disrupt microbial cell walls .
Vergleich Mit ähnlichen Verbindungen
1-Octadecyl-1H-imidazole: Similar in structure but with a longer alkyl chain.
1-Hexadecyl-1H-imidazole: Similar but with a shorter alkyl chain.
1-Heptadecyl-2-methyl-1H-imidazole: A methyl-substituted derivative.
Uniqueness: 1-Heptadecyl-1H-imidazole stands out due to its optimal alkyl chain length, which balances solubility and hydrophobic interactions. This unique property makes it particularly effective in applications requiring amphiphilic behavior, such as surfactants and antimicrobial agents .
Eigenschaften
CAS-Nummer |
25268-79-5 |
|---|---|
Molekularformel |
C20H38N2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
1-heptadecylimidazole |
InChI |
InChI=1S/C20H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-21-20-22/h17,19-20H,2-16,18H2,1H3 |
InChI-Schlüssel |
GITHFJGZCMUMOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCN1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


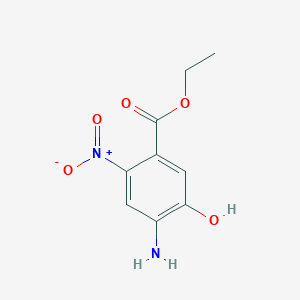
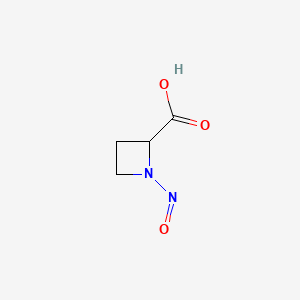
![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)
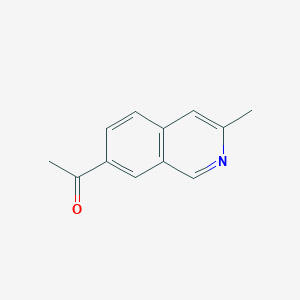
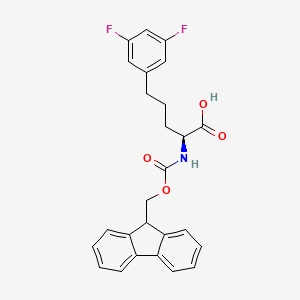

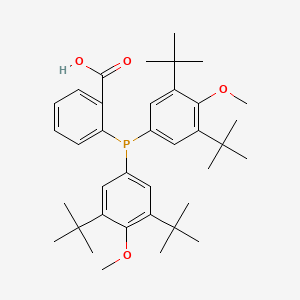
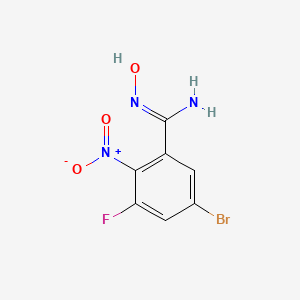
![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12836151.png)
![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)
![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)
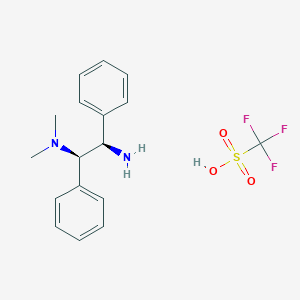
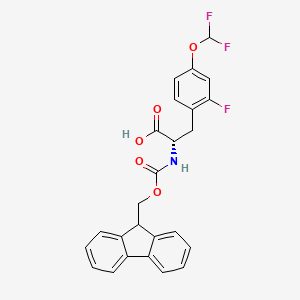
![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)
